3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine
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Overview
Description
3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with an imidazole group and a piperazine moiety linked to a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step procedures. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the imidazole and piperazine groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The imidazole ring may play a role in binding to metal ions or active sites of enzymes, while the piperazine moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties
Imidazole derivatives: Known for their broad spectrum of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyridazine or imidazole derivatives.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-15-3-4-17(29-2)16(13-15)20(27)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPSVFUVQFITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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